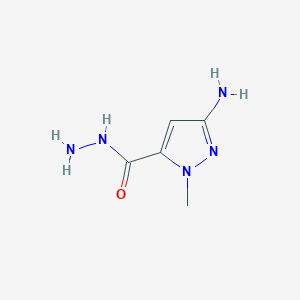![molecular formula C37H25OP B13143592 Diphenyl(spiro[fluorene-9,9'-xanthen]-2-yl)phosphine](/img/structure/B13143592.png)
Diphenyl(spiro[fluorene-9,9'-xanthen]-2-yl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl(spiro[fluorene-9,9’-xanthen]-2-yl)phosphine is a complex organic compound that has garnered significant interest in the field of material chemistry. This compound is characterized by its unique spiro structure, which involves a fluorene and xanthene moiety connected through a phosphorus atom. The spiro configuration imparts unique electronic and steric properties, making it a valuable component in various applications, particularly in organic electronics and optoelectronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(spiro[fluorene-9,9’-xanthen]-2-yl)phosphine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is used to functionalize the spiro[fluorene-9,9’-xanthene] core with phosphine groups. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like toluene or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
化学反応の分析
Types of Reactions
Diphenyl(spiro[fluorene-9,9’-xanthen]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride.
Coupling: Palladium catalysts and bases like potassium carbonate are used in solvents such as toluene.
Major Products
The major products formed from these reactions include phosphine oxides, substituted aromatic compounds, and extended conjugated systems.
科学的研究の応用
Diphenyl(spiro[fluorene-9,9’-xanthen]-2-yl)phosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism by which Diphenyl(spiro[fluorene-9,9’-xanthen]-2-yl)phosphine exerts its effects is largely dependent on its application. In catalysis, the phosphine group coordinates with metal centers to facilitate various chemical transformations. In optoelectronics, the spiro structure provides a rigid framework that enhances the stability and efficiency of the devices. The molecular targets and pathways involved vary accordingly, with interactions at the molecular level influencing the overall performance.
類似化合物との比較
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: A precursor and structural analog.
Spirobifluorene: Another spiro compound with similar electronic properties.
Diketopyrrolopyrrole-functionalized spiro compounds: Used in similar applications in optoelectronics.
Uniqueness
Diphenyl(spiro[fluorene-9,9’-xanthen]-2-yl)phosphine stands out due to its unique combination of a spiro structure with a phosphine group. This combination imparts distinct electronic properties and reactivity, making it particularly valuable in applications requiring high stability and efficiency.
特性
分子式 |
C37H25OP |
|---|---|
分子量 |
516.6 g/mol |
IUPAC名 |
diphenyl(spiro[fluorene-9,9'-xanthene]-2-yl)phosphane |
InChI |
InChI=1S/C37H25OP/c1-3-13-26(14-4-1)39(27-15-5-2-6-16-27)28-23-24-30-29-17-7-8-18-31(29)37(34(30)25-28)32-19-9-11-21-35(32)38-36-22-12-10-20-33(36)37/h1-25H |
InChIキー |
QEAXCTTZOFUKEB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7OC8=CC=CC=C68 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



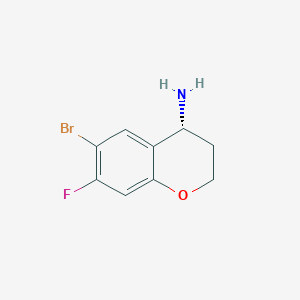

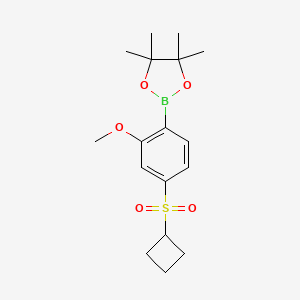
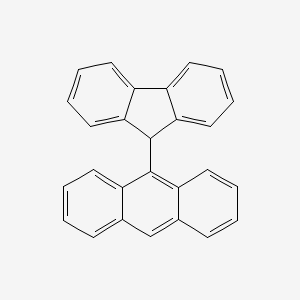
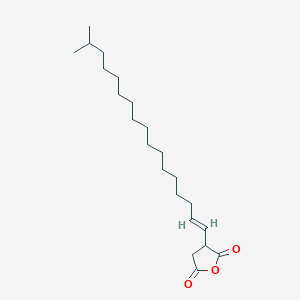
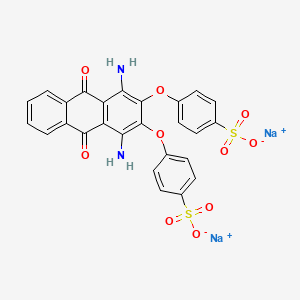
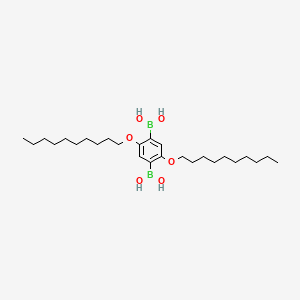

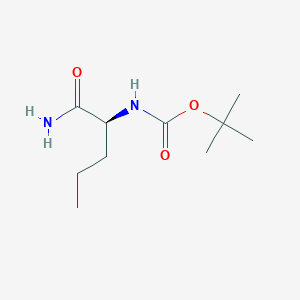
![sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate](/img/structure/B13143576.png)
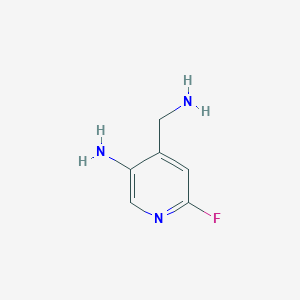
![L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate](/img/structure/B13143585.png)
